Leaving Group Reactivity: Iodide vs. Bromide in Gas-Phase SN2/E2 Reactions
In a systematic gas-phase study of leaving group effects, the reactivity order was unequivocally established as iodide > trifluoroacetate > bromide for both SN2 and E2 reactions [1]. This study included the isobutyl substrate among the alkyl groups examined, confirming that the iodide leaving group of 1-iodo-2-methylpropane confers inherently faster reaction rates compared to its 1-bromo-2-methylpropane analog [1]. The higher reactivity is quantified by the proton affinity (PA) difference: iodide's PA is 314 kcal/mol, which is 9 kcal/mol less than bromide, directly correlating with its superior leaving group ability [2].
| Evidence Dimension | Leaving group ability and relative SN2/E2 reaction rate |
|---|---|
| Target Compound Data | Iodide leaving group; reactivity order rank: 1st (fastest) |
| Comparator Or Baseline | 1-bromo-2-methylpropane (bromide leaving group); reactivity order rank: 3rd (slower than iodide and trifluoroacetate) |
| Quantified Difference | Proton affinity (PA) of iodide = 314 kcal/mol vs bromide = 323 kcal/mol; ΔPA = 9 kcal/mol (lower PA indicates better leaving group) |
| Conditions | Gas-phase SN2/E2 reactions with dianion nucleophile; isobutyl substrate included in study |
Why This Matters
The quantified leaving group superiority of iodide over bromide translates directly to faster reaction kinetics and higher conversions under identical conditions, making 1-iodo-2-methylpropane the kinetically preferred choice when reaction rate is a critical process parameter.
- [1] Gronert S, et al. Leaving group effects in gas-phase substitutions and eliminations. J Am Chem Soc. 2004;126(40):12977-83. PMID: 15469295. View Source
- [2] Gronert S, et al. Leaving Group Effects in Gas-Phase Substitutions and Eliminations - Supplementary Data. Proton affinity of iodide (314 kcal/mol) vs bromide (323 kcal/mol). View Source
